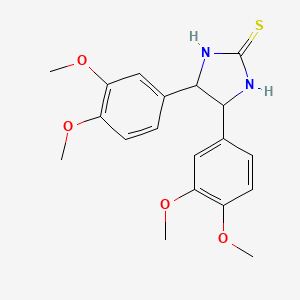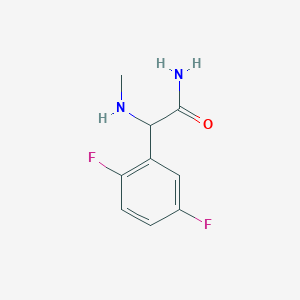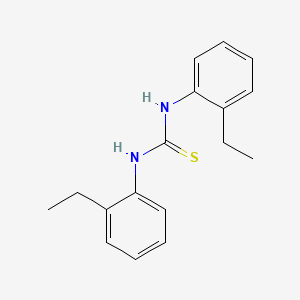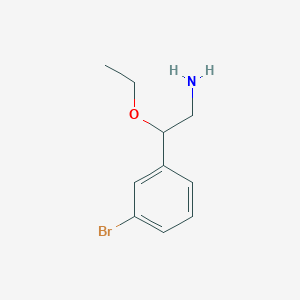
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring substituted with two 3,4-dimethoxyphenyl groups and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The general reaction conditions include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis conditions for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Phenyl derivatives with different substituents
Applications De Recherche Scientifique
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exerts its effects involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1,3-Bis(2,4-dimethoxyphenyl)imidazolidine-2-thione
- 4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione
Comparison: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C19H22N2O4S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4,5-bis(3,4-dimethoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H22N2O4S/c1-22-13-7-5-11(9-15(13)24-3)17-18(21-19(26)20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10,17-18H,1-4H3,(H2,20,21,26) |
Clé InChI |
PQBZXJZDIGVAFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(NC(=S)N2)C3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)

![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)

![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)


![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

